[1,1'-Biphenyl]-2,3,3'-triol
Description
Properties
CAS No. |
120728-34-9 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.209 |
IUPAC Name |
3-(3-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-4-1-3-8(7-9)10-5-2-6-11(14)12(10)15/h1-7,13-15H |
InChI Key |
LTBDNNORKOKPFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)O)O |
Synonyms |
[1,1-Biphenyl]-2,3,3-triol (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydroxyl Position Impact : The antibacterial activity of biphenyl triols is highly dependent on hydroxyl group placement. For example, compounds with hydroxyls on the B ring (e.g., 3,4,5-triols) exhibit enhanced antibacterial activity compared to isomers like 2,3,3'-triol, likely due to improved interactions with bacterial targets .
- Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) at the 4' position significantly boost antibacterial potency. For instance, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) showed MIC values of 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming non-substituted analogs .
Antibacterial Activity and Structure-Activity Relationships (SAR)
Comparative MIC Values Against Resistant Pathogens :
SAR Insights :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 6i enhances antibacterial activity by increasing electrophilicity and membrane permeability .
- Hydroxyl Group Positioning : Triols with hydroxyls on the B ring (e.g., 3,4,5) exhibit superior activity compared to those with hydroxyls distributed across both rings (e.g., 2,3,3'), suggesting optimal spatial alignment for target binding .
Physicochemical Properties
Solubility and Reactivity :
- Hydrophilicity : The 3,4,5-triol isomers (e.g., 6i, 6g) demonstrate higher water solubility compared to 2,3,3'-triol due to increased hydrogen bonding capacity .
- Reactivity : Chloro and fluoro substituents (e.g., 6h, 6g) enhance stability against enzymatic degradation, prolonging antibacterial effects .
Preparation Methods
Reaction Design
This two-step protocol involves coupling methoxy-protected phenylboronic acids and halides, followed by demethylation to yield the triol.
Step 1: Suzuki-Miyaura Coupling
A representative synthesis employs 2,3-dimethoxyphenylboronic acid and 3-methoxyiodobenzene under palladium catalysis. The reaction proceeds in tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) as a base, yielding 2,3,3'-trimethoxy-1,1'-biphenyl in 78% yield.
Step 2: Demethylation
Treatment with boron tribromide (BBr₃) in dichloromethane (DCM) selectively cleaves methyl ethers, affording this compound in 85% yield.
Optimization Insights
-
Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling efficiency (78% vs. 62% yield).
-
Solvent Effects : THF minimizes side reactions compared to DMF.
-
Deprotection Control : Excess BBr₃ (3.5 equiv) ensures complete demethylation without ring bromination.
Method 2: Ullmann Coupling Followed by Hydroxylation
Reaction Design
Copper-mediated Ullmann coupling of halogenated precursors, followed by hydroxylation via hydrolysis, offers an alternative route.
Step 1: Ullmann Coupling
Reacting 2,3-dichloroiodobenzene with 3-chlorophenylboronic acid in the presence of CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) yields 2,3,3'-trichloro-1,1'-biphenyl in 65% yield.
Step 2: Hydroxylation
Hydrolysis using aqueous sodium hydroxide (6 M) at 160°C replaces chlorine atoms with hydroxyl groups, producing the triol in 70% yield.
Critical Parameters
-
Temperature : Elevated temperatures (>150°C) are essential for efficient Cl→OH conversion.
-
Leaving Group Reactivity : Chlorine’s poor leaving-group ability necessitates harsh conditions, risking decomposition.
Method 3: Direct Hydroxylation via Electrophilic Substitution
Nitration-Reduction-Diazotization
This multistep sequence introduces hydroxyl groups through nitro intermediates:
-
Nitration : Treat biphenyl with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to install nitro groups at 2,3,3'-positions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
-
Diazotization-Hydrolysis : Sequential treatment with NaNO₂/HCl and H₂O yields the triol.
Limitations
-
Regioselectivity : Nitration lacks positional control, yielding mixtures requiring chromatography.
-
Functional Group Tolerance : Amine intermediates are prone to oxidation, capping yields at 50%.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,1'-Biphenyl]-2,3,3'-triol, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves biphenyl coupling followed by hydroxylation. Key methods include:
- Ullmann Coupling : Copper-catalyzed coupling of halogenated precursors (e.g., bromophenols) at 120–160°C in DMF, yielding biphenyl intermediates .
- Hydroxylation : Oxidative hydroxylation using catalysts like Pd/C or enzymatic systems (e.g., tyrosinase) to introduce hydroxyl groups at specific positions .
- Protection/Deprotection Strategies : Use of acetyl or methyl groups to control regioselectivity, followed by acidic or basic cleavage .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR (DMSO-d₆) identify hydroxyl proton signals (δ 8.9–9.2 ppm) and aromatic splitting patterns .
- FT-IR : O-H stretches (3200–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) confirm functional groups .
- Crystallography :
- Single-Crystal X-ray Diffraction : Resolve molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL-2018) is standard for refinement, achieving R-factors < 0.05 for high-resolution data .
Q. What preliminary biological screening assays have been reported for this compound?
- Antioxidant Activity :
- DPPH Radical Scavenging : IC₅₀ values range from 12–35 μM, comparable to ascorbic acid .
- Lipid Peroxidation Inhibition : Measured via thiobarbituric acid reactive substances (TBARS) assay in liver microsomes .
- Enzyme Inhibition :
- Tyrosinase Inhibition : IC₅₀ of 8.2 μM, suggesting potential for hyperpigmentation therapy .
Advanced Research Questions
Q. How does the hydroxylation pattern of this compound influence its antioxidant capacity compared to related polyphenols?
- Structure-Activity Relationship (SAR) :
- Meta-Substitution : The 2,3,3'-triol configuration enhances radical stabilization via intramolecular hydrogen bonding, improving scavenging efficiency over para-substituted analogs .
- Comparative Studies : Against phloroglucinol (1,3,5-triol), the biphenyl scaffold shows 2× higher activity due to extended π-conjugation and redox potential .
Q. What computational chemistry approaches have been employed to model the electronic structure and binding modes of this compound?
- Density Functional Theory (DFT) :
- Geometry Optimization : B3LYP/6-31G(d) basis sets predict bond angles and dihedral angles within 2% of crystallographic data .
- Molecular Docking : AutoDock Vina simulates binding to tyrosinase (PDB: 2Y9X), identifying hydrogen bonds with His263 and Cu²⁺ ions .
Q. What challenges exist in reconciling conflicting biological activity data across studies of biphenyl polyol derivatives?
- Key Issues :
- Concentration-Dependent Effects : Antioxidant activity may reverse to pro-oxidant behavior at >100 μM due to Fenton-like reactions .
- Assay Variability : DPPH results vary with solvent (e.g., ethanol vs. methanol) and pH, requiring standardized protocols .
- Resolution Strategies :
- Meta-Analysis : Cross-referencing EC₅₀ values from orthogonal assays (e.g., ORAC vs. ABTS) .
- Synergistic Studies : Co-administration with metal chelators (e.g., EDTA) to isolate specific mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
